Fluoroiodomethoxyborane
Description
Fluoroiodomethoxyborane (hypothetical structure: CH₃O-B-F-I) is a halogenated organoboron compound combining fluorine, iodine, and methoxy substituents. These compounds are typically used in organic synthesis, catalysis, and materials science due to their electron-deficient boron centers and halogen-driven reactivity.
Properties
CAS No. |
38481-10-6 |
|---|---|
Molecular Formula |
CH3BFIO |
Molecular Weight |
187.75 g/mol |
IUPAC Name |
fluoro-iodo-methoxyborane |
InChI |
InChI=1S/CH3BFIO/c1-5-2(3)4/h1H3 |
InChI Key |
FJCIIMABFURNKU-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoroiodomethoxyborane typically involves the reaction of boron-containing precursors with fluorine and iodine sources under controlled conditions. One common method is the reaction of methoxyborane with iodine and fluorine gas in the presence of a catalyst. The reaction is carried out at low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Fluoroiodomethoxyborane undergoes several types of chemical reactions, including:
Substitution: Substitution reactions are common, where the fluorine or iodine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Higher oxidation state boron compounds.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Fluoroiodomethoxyborane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of fluoroiodomethoxyborane involves its interaction with molecular targets through the formation of covalent bonds. The boron atom in the compound can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include methoxy-substituted boronic acids and halogenated alkoxyboranes . Below is a comparative analysis based on substituents, stability, and reactivity:
Table 1: Substituent Effects on Boron-Containing Compounds
Key Observations:
Electron-Withdrawing Effects : Fluorine substituents (as in 2,3-Difluoro-6-methoxyphenylboronic acid) enhance electrophilicity at boron, accelerating cross-coupling reactions. Iodine in this compound may increase polarizability but reduce stability due to weaker B-I bonds.
Steric and Solubility Factors : Ethoxy groups (e.g., 6-Ethoxy-2,3-difluorophenylboronic acid) improve solubility in organic solvents compared to methoxy analogs. This compound’s smaller methoxy group may limit solubility despite iodine’s bulk.
Reactivity Trends : Methoxydiethylborane’s pyrophoric nature contrasts with fluorinated boronic acids’ relative stability, suggesting this compound would require stringent handling akin to toxic compounds like hydrofluoric acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
